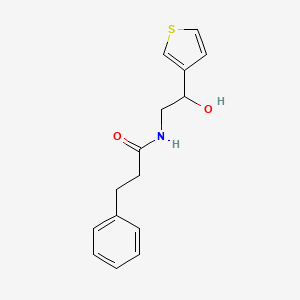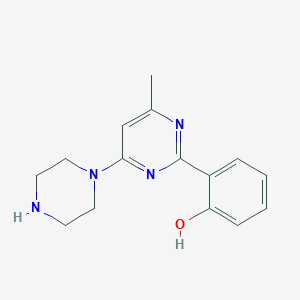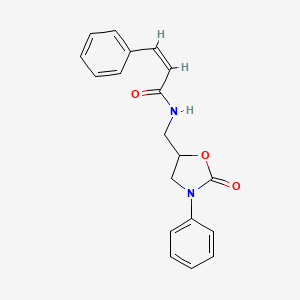
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a thiophene ring, a phenyl group, and a hydroxyethyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-3-carboxaldehyde, phenylacetic acid, and ethanolamine.
Formation of Intermediate: Thiophene-3-carboxaldehyde reacts with ethanolamine under acidic conditions to form the intermediate N-(2-hydroxy-2-(thiophen-3-yl)ethyl)amine.
Amidation Reaction: The intermediate is then reacted with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄), while nucleophilic substitution may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of N-(2-oxo-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide.
Reduction: Formation of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamine.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and electron transfer processes, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide: Similar structure but with the thiophene ring at a different position.
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamine: Similar structure but with an amine group instead of an amide.
Uniqueness
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a thiophene ring and a phenyl group allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-14(13-8-9-19-11-13)10-16-15(18)7-6-12-4-2-1-3-5-12/h1-5,8-9,11,14,17H,6-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQWZUXNFDZKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(2-(3-hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)hydrazinyl)-4-oxobutanoic acid](/img/structure/B2918084.png)
![4-amino-N-[(oxolan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2918090.png)
![8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918091.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide](/img/structure/B2918093.png)

![7-thiomorpholino-3-(2-(thiophen-2-yl)ethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918096.png)

![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2918100.png)
![methyl (1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate](/img/structure/B2918101.png)
![benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2918102.png)

![ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B2918104.png)
![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2918106.png)
